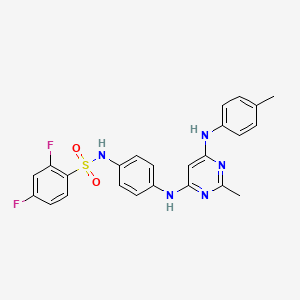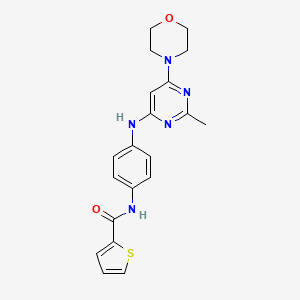
Sqle-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sqle-IN-1: is a squalene epoxidase inhibitor with notable anti-tumor activity. It has been shown to inhibit the proliferation and migration of liver cancer cell line Huh7, reduce cellular cholesterol production, and increase the expression of the tumor suppressor gene PTEN. Additionally, it inhibits the protein expression of PI3K and AKT .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sqle-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation, and purification processes .
Industrial Production Methods: Industrial production of this compound would typically involve large-scale organic synthesis, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored at low temperatures to maintain its stability, with powder forms stored at -20°C and solutions at -80°C .
化学反応の分析
Types of Reactions: Sqle-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of squalene to (S)-2,3-epoxysqualene.
Reduction: Potential reduction reactions in metabolic pathways.
Substitution: Nucleophilic substitution reactions during synthesis
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 for solubility and stability
Major Products: The major products formed from these reactions include intermediate compounds used in the synthesis of this compound and its final active form .
科学的研究の応用
Sqle-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study squalene epoxidase inhibition and its effects on cholesterol biosynthesis
Biology: Investigated for its role in cellular cholesterol regulation and its impact on cell proliferation and migration
Medicine: Explored for its potential as an anti-tumor agent, particularly in liver cancer, due to its ability to inhibit key signaling pathways involved in cancer progression
作用機序
Sqle-IN-1 exerts its effects by inhibiting squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to reduced cholesterol production and increased expression of the tumor suppressor gene PTEN. The compound also inhibits the protein expression of PI3K and AKT, which are involved in cell proliferation and survival pathways .
類似化合物との比較
Terbinafine: Another squalene epoxidase inhibitor used primarily as an antifungal agent.
Naftifine: Similar to terbinafine, used for its antifungal properties.
Butenafine: Another antifungal agent targeting squalene epoxidase
Uniqueness of Sqle-IN-1: this compound is unique due to its potent anti-tumor activity and its ability to inhibit key signaling pathways involved in cancer progression. Unlike other squalene epoxidase inhibitors primarily used for antifungal purposes, this compound has shown significant potential in cancer research .
特性
分子式 |
C24H21F2N5O2S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
2,4-difluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21F2N5O2S/c1-15-3-6-18(7-4-15)29-23-14-24(28-16(2)27-23)30-19-8-10-20(11-9-19)31-34(32,33)22-12-5-17(25)13-21(22)26/h3-14,31H,1-2H3,(H2,27,28,29,30) |
InChIキー |
JVHLHGQTUDIPMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982965.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)
![1-benzyl-4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982992.png)

![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14982997.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14982999.png)
![2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14983004.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983007.png)
![4-bromo-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14983016.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14983023.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B14983029.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14983035.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B14983055.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983060.png)
